Dusquetide

Descripción general

Descripción

Dusquetide, also known as SGX942, is a first-in-class innate defense regulator (IDR), a new class of short, synthetic peptides . It is being developed by Soligenix, Inc . It has been used in trials studying the treatment of Oral Mucositis . It modulates the body’s reaction to both injury and infection towards an anti-inflammatory, anti-infective, and tissue healing response .

Synthesis Analysis

The synthesis of Dusquetide involves a novel acidolytic method with application to the synthesis of cyclic and linear peptides involving benzyl-type protection . The process consists of the in situ generation of anhydrous hydrogen bromide and a trialkylsilyl bromide that acts as protic and Lewis acid reagents . This method proved to be useful to effectively remove benzyl-type protecting groups and cleave Fmoc/tBu assembled peptides directly attached to 4-methylbenzhydrylamine (MBHA) resins with no need for using mild trifluoroacetic acid labile linkers .Molecular Structure Analysis

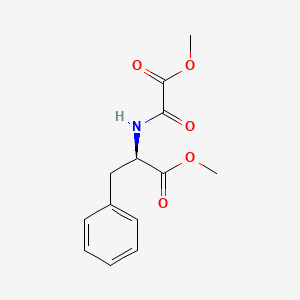

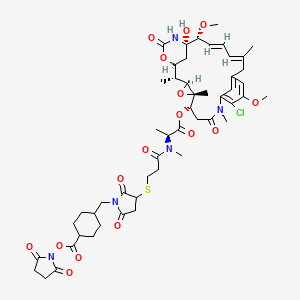

The molecular formula of Dusquetide is C25H47N9O5 . Its molecular weight is 553.7 .Chemical Reactions Analysis

Dusquetide penetrates the cell membrane and modulates the RIP1-p62 complex . To determine the biological effect of Dusquetide, p62 downstream signaling pathways were examined .Physical And Chemical Properties Analysis

Dusquetide is a small molecule with a molecular weight of 553.7 . It is soluble in water up to 50 mg/mL . It should be stored at -20°C, protected from light, dry, and sealed .Aplicaciones Científicas De Investigación

Dusquetide as an Innate Defense Regulator : Dusquetide modulates the innate immune system, reducing inflammation and increasing bacterial infection clearance. It's implicated in the pathogenesis of oral mucositis (OM), a side effect of chemoradiation therapy. In preclinical studies and a Phase 2 clinical trial, dusquetide significantly reduced the duration of OM in both animal models and patients undergoing chemoradiation for head and neck cancer. It also showed a reduction in clinical rates of infection (Kudrimoti et al., 2016).

Ancillary Benefits in Cancer Treatment : Dusquetide treatment was well-tolerated in a 12-month follow-up study. It did not interfere with tumor treatments and was associated with lower mortality and fewer non-fungal infections compared to placebo groups. These findings suggest additional benefits beyond OM treatment in head and neck cancer patients (Kudrimoti et al., 2017).

Safety And Hazards

Dusquetide is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . Never give anything by mouth to an unconscious person . Get medical attention .

Direcciones Futuras

Dusquetide has received “Fast Track” designation from the U.S. Food and Drug Administration (FDA) for the treatment of oral lesions of Behçet’s Disease . This designation is intended to facilitate the development and expedite the review of new drugs and biologics . Future areas of evaluation include manipulation of microbial–mucosal interactions to alter cytotoxic sensitivity, use of germ-free models, and translation of innate immune-targeted agents interrogated for mucosal injury in other regions of the alimentary canal into OM-based clinical trials .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJBBVJXXYRPFS-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dusquetide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

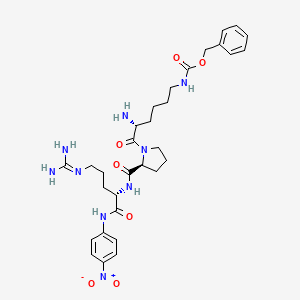

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)